Technical Guide: (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid (CAS 1065478-29-6)
Technical Guide: (E)-3-(5-Methylisoxazol-3-yl)acrylic Acid (CAS 1065478-29-6)
[1][2][3][4]
Executive Summary
Compound Identity: (E)-3-(5-Methylisoxazol-3-yl)acrylic acid CAS: 1065478-29-6 Role: Heterocyclic Building Block / Michael Acceptor Intermediate
This guide provides a comprehensive technical analysis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid, a specialized heterocyclic intermediate used in the synthesis of bioactive small molecules. Characterized by a 5-methylisoxazole core conjugated with an acrylic acid tail, this compound serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD). Its structural motifs offer dual utility: the isoxazole ring functions as a stable bioisostere for aromatic rings or amide bonds, while the
Physicochemical Profile
Understanding the physicochemical boundaries of CAS 1065478-29-6 is prerequisite for its successful application in synthetic workflows. The compound exhibits properties typical of low-molecular-weight polar fragments.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 153.14 g/mol | Ideal for FBDD (Rule of 3 compliant) |
| Physical State | White to off-white powder/crystals | |
| Stereochemistry | (E)-isomer (Trans) | Thermodynamically stable isomer |
| LogP (Predicted) | ~1.08 | Moderate lipophilicity; good membrane permeability potential |
| pKa (Acid) | ~4.2 - 4.5 (Carboxylic acid) | Ionized at physiological pH |
| pKa (Base) | ~ -2.0 (Isoxazole N) | Very weakly basic; negligible protonation at pH 7.4 |
| Solubility | DMSO, Methanol, DMF | Low solubility in non-polar solvents (Hexane, Et2O) |
| Storage | 2-8°C, Inert atmosphere | Hygroscopic; protect from light |
Synthetic Pathways & Manufacturing
The synthesis of (E)-3-(5-Methylisoxazol-3-yl)acrylic acid is most efficiently achieved via a Knoevenagel Condensation . This pathway is preferred over Horner-Wadsworth-Emmons (HWE) olefination for cost-efficiency and atom economy when generating the free acid.
Primary Synthetic Route: Modified Knoevenagel Condensation
The reaction involves the condensation of 5-methylisoxazole-3-carbaldehyde with malonic acid in the presence of a weak base (pyridine) and a catalyst (piperidine), followed by thermal decarboxylation.
Reaction Logic:
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Nucleophilic Attack: The deprotonated malonic acid attacks the aldehyde carbonyl.
-
Dehydration: Elimination of water forms the dicarboxylic acid intermediate.
-
Decarboxylation: Heating promotes the loss of
, driving the equilibrium toward the stable conjugated (E)-acrylic acid.
Visualization of Synthesis
Caption: Step-wise formation of the acrylic acid tail via Knoevenagel condensation and subsequent decarboxylation.
Detailed Experimental Protocol (Standardized)
Note: This protocol is adapted from standard procedures for heterocyclic acrylic acids.
Materials:
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5-Methylisoxazole-3-carbaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (Solvent/Base, 5-10 volumes)
-
Piperidine (Catalytic, 0.1 eq)
Procedure:
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Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methylisoxazole-3-carbaldehyde (e.g., 10 mmol) in dry pyridine (15 mL).
-
Addition: Add malonic acid (12 mmol) and piperidine (1 mmol).
-
Reflux: Heat the mixture to reflux (100-115°C) for 2-4 hours. Evolution of
gas indicates the decarboxylation step. -
Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).
-
Acidification: Slowly acidify with concentrated HCl to pH ~2 to precipitate the product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.
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Purification: Recrystallize from Ethanol/Water if necessary to remove traces of the (Z)-isomer, although the (E)-isomer is heavily favored.
Reactivity & Applications in Drug Design
The utility of CAS 1065478-29-6 lies in its bifunctional nature. It serves as a "warhead" precursor and a scaffold linker.
Covalent Inhibitor Design (Michael Acceptor)
The
-
Mechanism: The nucleophilic thiol (-SH) of a cysteine residue attacks the
-carbon of the acrylic acid (or its amide derivative). -
Selectivity: The isoxazole ring provides steric and electronic tuning, potentially reducing off-target reactivity compared to simple acrylamides.
Heterocyclic Building Block
-
Amide Coupling: The carboxylic acid can be activated (using HATU, EDC/HOBt) to react with amines, creating diverse libraries of isoxazole-containing amides.
-
Cyclization: The acrylic acid tail can participate in [3+2] cycloadditions or be converted to heterocycles like pyrazolines (via hydrazine reaction), expanding structural complexity.
Mechanism of Action: Covalent Modification
Caption: Mechanism of covalent inhibition where the acrylic moiety traps a nucleophilic cysteine residue.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it shares hazard profiles with similar acrylic acid derivatives and isoxazoles.
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[3]
References
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Sigma-Aldrich. (E)-3-(5-Methylisoxazol-3-yl)acrylic acid Product Page. Link
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ChemScene. Compound Properties and Safety Data for CAS 1065478-29-6. Link
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Shafqat, S. S., et al. (2014).[4] Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation. Asian Journal of Chemistry. Link
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Perez, M., et al. (2024).[5] 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Synthesis. MDPI Molbank. Link
-
National Institutes of Health (NIH). PubChem Compound Summary for Isoxazole Derivatives. Link
